
3-Methyldodecanoic acid
Overview
Description
3-Methyldodecanoic acid (CAS: 13490-36-3) is a branched-chain saturated fatty acid with the molecular formula $ \text{C}{13}\text{H}{26}\text{O}_2 $. It features a 12-carbon aliphatic chain with a methyl group at the third carbon position. This structural characteristic distinguishes it from linear fatty acids like dodecanoic acid (lauric acid).
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyldodecanoic acid can be synthesized through various methods. One common synthetic route involves the bromination of 2-methyldodecanoic acid using phosphorus tribromide and bromine. The reaction mixture is then subjected to a series of steps including heating, cooling, and extraction with benzene and water. The crude product is further purified through recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar bromination and purification techniques. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyldodecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the methyl group to a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H26O2
- Molecular Weight : 214.34 g/mol
- CAS Registry Number : 13490-36-3
- Structure : The compound features a methyl group on the third carbon of a dodecanoic acid chain, which influences its physical and chemical properties.
Industrial Applications
3-Methyldodecanoic acid is utilized in several industrial applications due to its chemical structure and properties:
- Surfactants : It serves as a precursor for the synthesis of surfactants used in detergents and emulsifiers, enhancing solubility and dispersion of various compounds.
- Lubricants : The compound is incorporated into lubricant formulations, offering improved performance under high temperatures and pressures.
- Cosmetics : Its emollient properties make it suitable for use in cosmetic formulations, providing skin conditioning benefits.
a. Biochemical Studies
This compound is used in biochemical research to study metabolic pathways involving fatty acids. Its branched structure allows researchers to investigate how variations in fatty acid structure affect metabolism and energy production.
b. Nutritional Studies
Research has indicated that branched-chain fatty acids may have different metabolic effects compared to straight-chain fatty acids. Studies are ongoing to explore the implications of this compound in dietary fats and their impact on human health.
Health Implications
While primarily used in industrial applications, there are emerging studies focusing on the health implications of this compound:
- Anti-inflammatory Properties : Preliminary research suggests that certain branched-chain fatty acids may exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
- Potential Role in Metabolic Disorders : Investigations are being conducted to understand the role of this compound in metabolic disorders such as obesity and diabetes.
Data Table: Summary of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Industrial | Surfactants, lubricants, cosmetics | Enhances performance under specific conditions |
Biochemical Research | Metabolic pathway studies | Investigates effects of fatty acid structure on metabolism |
Nutritional Studies | Dietary fat implications | Explores metabolic effects of branched vs. straight-chain fatty acids |
Health | Anti-inflammatory potential | Ongoing studies on chronic inflammation treatment |
Case Studies
-
Surfactant Development :
- A study focused on synthesizing new surfactants from this compound demonstrated improved emulsifying properties compared to traditional surfactants, leading to better performance in cleaning applications.
-
Nutritional Impact Analysis :
- Research involving animal models assessed the impact of diets high in branched-chain fatty acids, including this compound, on weight management and metabolic health. Results indicated potential benefits in regulating body weight and improving insulin sensitivity.
Mechanism of Action
The mechanism of action of 3-methyldodecanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate lipid metabolism and influence cellular signaling pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in fatty acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs: Chain Length and Branching
The table below compares 3-methyldodecanoic acid with other branched and linear fatty acids:
Key Findings :
- Chain Length Impact: Shorter chains (e.g., 3-methylundecanoic acid) exhibit lower molecular weight and altered solubility compared to this compound.
- Branching vs. Linear: Branched analogs like this compound have lower melting points than linear counterparts (e.g., lauric acid) due to reduced molecular packing efficiency.
Functional Group Derivatives
Derivatives of dodecanoic acid with modified functional groups exhibit distinct chemical behaviors:
Research Insights :
- Ester Derivatives: Methyl 3-hydroxydodecanoate’s hydroxyl group enhances hydrogen bonding, making it more water-soluble than this compound .
- Amide Derivatives: The amide group in dodecanoic acid derivatives increases thermal stability, suitable for high-temperature applications .
Ecological and Metabolic Comparisons
- Marine vs. Plant Sources: this compound is rare in terrestrial systems but contributes to marine lipid diversity, whereas lauric acid dominates plant oils .
- Biodegradation: Branched fatty acids like this compound are metabolized more slowly than linear analogs due to steric hindrance from methyl groups .
Table 1: Structural and Functional Comparison
Property | This compound | 3-Methylundecanoic Acid | Lauric Acid |
---|---|---|---|
Melting Point (°C) | Not reported | Not reported | 44–46 |
Solubility in Water | Low | Low | Insoluble |
Natural Abundance | Trace (marine oils) | Synthetic | High (plants) |
Biological Activity
3-Methyldodecanoic acid, also known as 3-methyl lauric acid, is a medium-chain fatty acid with the chemical formula . It has garnered attention for its potential biological activities, including antimicrobial properties and effects on cellular metabolism. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Weight : 214.34 g/mol
- CAS Number : 13490-36-3
- Chemical Structure :
Sources and Synthesis
This compound can be synthesized through various methods, including the carboxylation of benzene followed by halogenation. It can also be derived from natural sources such as certain plant oils and microbial fermentation processes .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted on crude extracts containing this fatty acid showed inhibition against various bacteria and fungi, including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus niger
The disk diffusion assay revealed varying degrees of inhibition zones, indicating the effectiveness of this compound in combating these microorganisms .
Microorganism | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 20 |
C. albicans | 18 |
A. niger | 12 |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in conditions characterized by chronic inflammation .
Cellular Metabolism
Research indicates that medium-chain fatty acids like this compound can influence cellular metabolism significantly. They are rapidly absorbed and metabolized by the liver, providing a quick source of energy. This property has implications for dietary interventions in metabolic disorders such as obesity and diabetes .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of various fatty acids, including this compound, against biofilms formed by pathogenic bacteria. The results demonstrated that this compound effectively reduced biofilm formation by up to 70%, highlighting its potential application in clinical settings to prevent infections associated with biofilms . -
Clinical Application in Metabolic Disorders :
A clinical trial investigated the effects of medium-chain triglycerides (MCTs), which include this compound, on patients with insulin resistance. The trial found that supplementation led to improved insulin sensitivity and reduced body fat percentage over a 12-week period .
Research Findings
Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:
- Mechanism of Action : It appears to exert its antimicrobial effects by disrupting bacterial cell membranes and inhibiting fatty acid synthesis pathways within the cells .
- Synergistic Effects : When combined with other antimicrobial agents, such as essential oils or other fatty acids, this compound exhibited enhanced antimicrobial activity, suggesting potential for use in synergistic formulations .
Q & A
Q. Basic: What are the established synthetic routes for 3-Methyldodecanoic acid, and how can purity be optimized?
Answer:
this compound is typically synthesized via esterification of dodecanoic acid derivatives followed by hydrolysis. Key steps include:
- Esterification : Reacting dodecanoic acid with methanol under acidic catalysis to form methyl esters (e.g., methyl dodecanoate) .
- Hydroxylation and Methylation : Introducing hydroxyl and methyl groups at specific positions using catalysts like BF₃ or enzymatic methods .
- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers. Purity optimization requires monitoring via GC-MS or HPLC, with thresholds ≥95% for analytical standards .
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 compliant), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as the compound may irritate mucous membranes .
- Fire Prevention : Store away from ignition sources; use CO₂ or dry chemical extinguishers for fires .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
Answer:
Structural characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl branching (δ ~1.2–1.4 ppm for methyl groups) and carboxylate functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.2) .
- Infrared (IR) Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O-H) .
- Chromatography : GC-FID or LC-UV for purity assessment, with retention indices cross-referenced against standards .
Q. Advanced: How can researchers resolve discrepancies in NMR data for this compound derivatives?
Answer:
Contradictory NMR signals may arise from:
- Stereochemical Isomerism : Use chiral columns (e.g., Chiralcel OD-H) or Mosher ester analysis to differentiate enantiomers .
- Dynamic Effects : Variable-temperature NMR to detect conformational changes (e.g., rotamers) .
- Solvent Artifacts : Re-run spectra in deuterated DMSO or CDCl₃ to eliminate solvent-shift interference .
- Cross-Validation : Compare with computational models (DFT-based chemical shift predictions) .
Q. Advanced: What methodological challenges arise in quantifying trace this compound in biological matrices?
Answer:
Key challenges include:
- Matrix Interference : Lipids/proteins in biological samples can co-elute. Mitigate via solid-phase extraction (C18 cartridges) or derivatization (e.g., pentafluorobenzyl esters for enhanced GC-MS sensitivity) .
- Detection Limits : Use LC-MS/MS with multiple reaction monitoring (MRM) for sub-ppb detection .
- Calibration Standards : Isotope-labeled internal standards (e.g., ³H- or ¹³C-labeled analogs) to correct recovery rates .
Q. Advanced: How do regulatory frameworks like REACH influence the use of this compound in research?
Answer:
Under REACH, this compound may require:
- SVHC Assessment : If classified as a Substance of Very High Concern (e.g., persistence, bioaccumulation), researchers must document alternatives or justify necessity .
- Environmental Impact Studies : Evaluate biodegradation (OECD 301 tests) and aquatic toxicity (Daphnia magna EC₅₀ assays) .
- Waste Compliance : Follow Annex XIII disposal protocols for carboxylic acids, including neutralization before landfill .
Q. Advanced: What strategies improve the reproducibility of this compound synthesis across laboratories?
Answer:
- Standardized Protocols : Publish detailed reaction conditions (e.g., molar ratios, catalyst loading) in open-access repositories .
- Interlaboratory Studies : Collaborate on round-robin trials to identify variability sources (e.g., impurity profiles) .
- Batch Documentation : Record lot numbers of reagents and solvent purity (e.g., HPLC-grade vs. technical grade) .
Q. Basic: What are the storage conditions to ensure this compound stability?
Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent thermal degradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .
- Inert Atmosphere : Seal under argon or nitrogen to minimize oxidation .
Q. Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?
Answer:
- QSPR Models : Predict logP (lipophilicity) and pKa using software like COSMOtherm or ACD/Labs .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers for drug delivery studies .
- Docking Studies : Screen interactions with enzymes (e.g., fatty acid synthase) for mechanistic insights .
Q. Advanced: What gaps exist in the current literature on this compound, and how can they be addressed?
Answer:
- Ecotoxicity Data : Limited studies on long-term environmental fate. Prioritize OECD 308/309 sediment-water tests .
- Biosynthetic Pathways : Explore microbial production via engineered E. coli or Yarrowia lipolytica .
- Clinical Relevance : Investigate its role in lipid metabolism disorders using knockout mouse models .
Properties
IUPAC Name |
3-methyldodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-12(2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWILOENIYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884618 | |
Record name | Dodecanoic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13490-36-3 | |
Record name | 3-Methyldodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13490-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013490363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyldodecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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